molecular formula C9H16N2OS B13153173 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol

Cat. No.: B13153173
M. Wt: 200.30 g/mol
InChI Key: FDGCMRAJAOMOAG-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the thiazole ring can introduce various functional groups.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Its unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-1-propanol
  • 2,2-Dimethyl-1-propanol
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanol

Uniqueness

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is unique due to the presence of both the thiazole ring and the amino group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol

InChI

InChI=1S/C9H16N2OS/c1-6-11-7(4-13-6)8(12)9(2,3)5-10/h4,8,12H,5,10H2,1-3H3

InChI Key

FDGCMRAJAOMOAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C(C)(C)CN)O

Origin of Product

United States

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